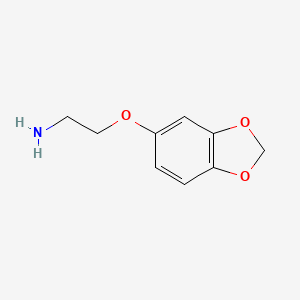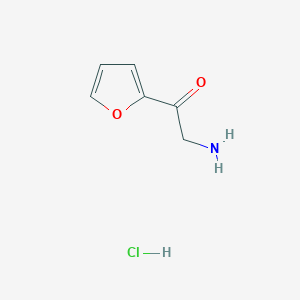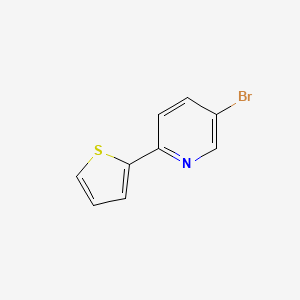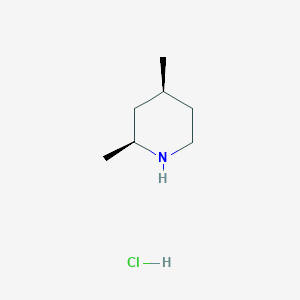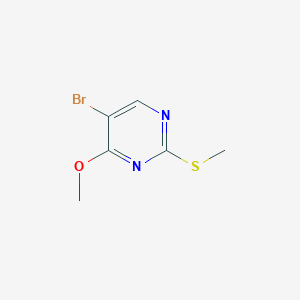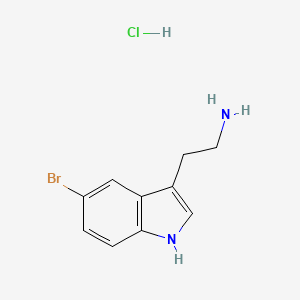
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride
Vue d'ensemble
Description
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride, also known as 5-bromo-indole-2-ethanamine hydrochloride, is an organic compound with the molecular formula C9H10BrClN. It is a white solid that is soluble in water and is used in various scientific research experiments. This compound is a derivative of indole and is used as a building block in organic synthesis.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
2-(1H-indol-3-yl)ethanamine derivatives, including 2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride, have been synthesized and studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species (Kumbhare et al., 2013).
Efflux Pump Inhibitors
Derivatives of 1-(1H-Indol-3-yl)ethanamine, including this compound, have been investigated for their potential as efflux pump inhibitors in bacterial strains. These compounds have shown efficacy in restoring the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant Staphylococcus aureus strains due to overexpression of the NorA efflux pump (Héquet et al., 2014).
Anticancer Properties
Some studies have focused on the potential anticancer properties of this compound and related compounds. For example, 2,2‐bis(6‐bromo‐1H‐indol‐3‐yl) ethanamine, a related marine bisindole alkaloid, has shown anticancer properties in various tumor cell lines. Modifications in its chemical structure resulted in significant changes in its biological activities, including apoptotic actions (Burattini et al., 2022).
Biocide and Corrosion Inhibition
In other applications, compounds like 2-(Decyithio)Ethanamine Hydrochloride, which shares structural similarities with this compound, have been used as multifunctional biocides. These compounds possess broad-spectrum activity against bacteria, fungi, and algae, and also exhibit biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Mécanisme D'action
Target of Action
The primary target of 5-Bromotryptamine hydrochloride is Serotonin N-acetyltransferase . This enzyme plays a crucial role in the synthesis of melatonin, a hormone that regulates sleep and wakefulness .
Mode of Action
5-Bromotryptamine hydrochloride is a monoamine oxidase inhibitor . It blocks the action of enzymes that break down monoamines, which are chemicals that transmit signals in the brain . This results in an increase in the levels of these chemicals, which can affect mood and behavior .
Biochemical Pathways
5-Bromotryptamine hydrochloride affects the serotonin pathway . By coupling to Gα i, Gα q/11, or Gα s, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its role as a monoamine oxidase inhibitor, it can be inferred that it may lead to an increase in the levels of monoamines in the brain, potentially affecting mood and behavior .
Analyse Biochimique
Biochemical Properties
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have shown potential in modulating cell signaling pathways, which can lead to changes in gene expression and metabolic activities . These effects are crucial for understanding the compound’s therapeutic potential and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound exerts its effects by binding to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. This mechanism is essential for understanding how the compound exerts its biological effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics, which are critical for its therapeutic application.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can impact its biological activity and therapeutic potential. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXCOYSKSUJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531308 | |
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81868-12-4 | |
| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)

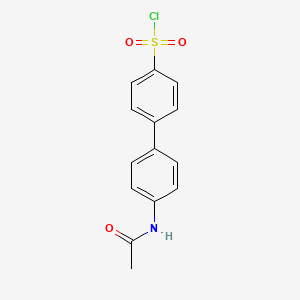
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
